molecular formula C12H23N3O2 B1396739 Tert-butyl 4-(2-amino-2-iminoethyl)piperidine-1-carboxylate CAS No. 1192163-96-4

Tert-butyl 4-(2-amino-2-iminoethyl)piperidine-1-carboxylate

Cat. No. B1396739
M. Wt: 241.33 g/mol
InChI Key: YMZLZEYCGNMWHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of Tert-butyl 4-(2-amino-2-iminoethyl)piperidine-1-carboxylate is C12H23N3O2 . The average mass is 229.319 Da and the monoisotopic mass is 229.179031 Da .


Physical And Chemical Properties Analysis

The density of a similar compound is 1.1±0.1 g/cm^3. The boiling point is 326.4±27.0 °C at 760 mmHg. The vapor pressure is 0.0±0.7 mmHg at 25°C. The enthalpy of vaporization is 56.9±3.0 kJ/mol. The flash point is 151.2±23.7 °C. The index of refraction is 1.498. The molar refractivity is 63.1±0.3 cm^3 .

Scientific Research Applications

    • Application : “Tert-butyl 4-(4-(2-aminoethyl)phenyl)piperidine-1-carboxylate” is used as a semi-flexible linker in PROTAC development for targeted protein degradation .
    • Method of Application : The compound is incorporated into the linker region of bifunctional protein degraders. This may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
    • Application : “Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate” is an important intermediate in many biologically active compounds such as crizotinib .
    • Method of Application : This compound is synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .
    • Application : “Tert-butyl 4- (2-bromoacetyl)piperidine-1-carboxylate” is used as an intermediate in organic synthesis .
    • Method of Application : The specific method of application would depend on the final compound being synthesized. This compound could be used in various reactions such as nucleophilic substitution or coupling reactions .
    • Application : “Tert-butyl 4- (Piperidin-4-ylmethyl)piperazine-1-carboxylate” is used as an intermediate in the synthesis of various drugs .
    • Method of Application : The specific method of application would depend on the final drug being synthesized. This compound could be used in various reactions such as nucleophilic substitution or coupling reactions .
    • Application : “Tert-butyl 4-(4-(2-aminoethyl)phenyl)piperidine-1-carboxylate” is used as a semi-flexible linker in PROTAC development for targeted protein degradation .
    • Method of Application : The compound is incorporated into the linker region of bifunctional protein degraders. This may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
    • Application : “Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate” is an important intermediate in many biologically active compounds such as crizotinib .
    • Method of Application : This compound is synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .

properties

IUPAC Name

tert-butyl 4-(2-amino-2-iminoethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O2/c1-12(2,3)17-11(16)15-6-4-9(5-7-15)8-10(13)14/h9H,4-8H2,1-3H3,(H3,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZLZEYCGNMWHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(2-amino-2-iminoethyl)piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 4-(2-amino-2-iminoethyl)piperidine-1-carboxylate
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Tert-butyl 4-(2-amino-2-iminoethyl)piperidine-1-carboxylate
Reactant of Route 6
Tert-butyl 4-(2-amino-2-iminoethyl)piperidine-1-carboxylate

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